molecular formula C24H29FN2O3 B6074079 N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide

N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide

Cat. No.: B6074079
M. Wt: 412.5 g/mol
InChI Key: XEGJHODMVCTPAN-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide is a synthetic organic compound It is characterized by the presence of a fluorinated aromatic ring, a piperidine ring, and a phenoxypropanoyl group

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O3/c1-18-16-20(25)10-11-22(18)26-23(28)12-9-19-6-5-14-27(17-19)24(29)13-15-30-21-7-3-2-4-8-21/h2-4,7-8,10-11,16,19H,5-6,9,12-15,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGJHODMVCTPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CCC2CCCN(C2)C(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenoxypropanoyl Group: This step involves the acylation of the piperidine ring with 3-phenoxypropanoic acid or its derivatives.

    Attachment of the Fluorinated Aromatic Ring: The final step involves the coupling of the fluorinated aromatic ring with the piperidine derivative through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenoxypropanoyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the phenoxypropanoyl moiety.

    Substitution: The fluorinated aromatic ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine ring or the phenoxypropanoyl group.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Substituted derivatives of the fluorinated aromatic ring.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.

    Biology: The compound may be used in biological assays to study its effects on cellular processes.

    Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide
  • N-(4-methylphenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide

Uniqueness

N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide is unique due to the presence of both a fluorinated aromatic ring and a phenoxypropanoyl group. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.

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